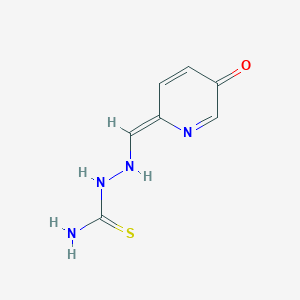

5-Hydroxypicolinaldehyde thiosemicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-Hydroxypicolinaldehyde thiosemicarbazone typically involves the reaction of 5-hydroxypicolinaldehyde with thiosemicarbazide. This reaction is a straightforward addition-elimination process, where the aldehyde group of 5-hydroxypicolinaldehyde reacts with the thiosemicarbazide to form the thiosemicarbazone derivative . The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction .

Analyse Des Réactions Chimiques

5-Hydroxypicolinaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biological Applications

Anticancer Activity

One of the most notable applications of 5-hydroxypicolinaldehyde thiosemicarbazone is its potential as an anticancer agent. Thiosemicarbazones are known for their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer types, including lung cancer (A549 cells) and cervical cancer (HeLa cells) .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves:

- Metal Chelation : The compound chelates iron, disrupting the function of iron-dependent enzymes like ribonucleotide reductase, thereby inhibiting DNA synthesis.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown promising antibacterial effects against Bacillus cereus with a minimum inhibitory concentration (MIC) of 10 mg/L . The antimicrobial mechanism may involve binding to DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Anticancer Efficacy

A study published in Nature highlighted the antiproliferative effects of thiosemicarbazones, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis. Notably, it showed a strong inhibitory effect on A549 lung cancer cells .

Antibacterial Activity

Another investigation focused on synthesizing new thiosemicarbazone derivatives, including this compound. The study confirmed its antibacterial efficacy through microdilution methods and molecular docking studies, indicating potential as a therapeutic agent against bacterial infections .

Mécanisme D'action

The mechanism of action of 5-Hydroxypicolinaldehyde thiosemicarbazone involves its ability to chelate metal ions, particularly iron. This chelation disrupts the function of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

5-Hydroxypicolinaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

Triapine: Known for its potent anticancer activity through ribonucleotide reductase inhibition.

Di-2-pyridylketone thiosemicarbazone: Exhibits strong iron-chelating properties and anticancer activity.

2-Benzoylpyridine thiosemicarbazone: Another potent iron chelator with significant anticancer effects.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with metal ions and biological targets, making it a valuable compound for further research and development .

Activité Biologique

5-Hydroxypicolinaldehyde thiosemicarbazone (5-HP; NSC-107392) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

5-HP is a thiosemicarbazone derivative known for its ability to chelate metal ions, particularly iron. This property is crucial for its anticancer activity, as it disrupts the function of iron-dependent enzymes such as ribonucleotide reductase (RNR), which is vital for DNA synthesis in rapidly dividing cells . The compound also exhibits interactions with other cellular targets, including topoisomerase II and various metalloenzymes, which contribute to its antiproliferative effects .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits RNR, induces apoptosis in cancer cells, and disrupts DNA synthesis. |

| Antimicrobial | Exhibits activity against various bacterial and viral strains. |

| Iron Chelation | Binds to iron, affecting cellular iron homeostasis and enzyme function. |

| Mechanism of Action | Involves multiple targets including RNR, topoisomerase II, and others. |

Anticancer Activity

The anticancer properties of 5-HP have been extensively studied. Clinical trials have indicated that it possesses significant antiproliferative effects against a variety of cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of leukemia and solid tumors through its action on RNR and other pathways .

Case Study: Clinical Trials

A phase I clinical trial assessed the safety and efficacy of 5-HP in patients with advanced solid tumors. Results indicated that the compound was well-tolerated and demonstrated preliminary signs of antitumor activity, particularly in patients with hematological malignancies .

Antimicrobial Activity

In addition to its anticancer properties, 5-HP has demonstrated antimicrobial activity against several pathogens. Its mechanism involves disrupting the metabolic processes of bacteria and viruses by chelating essential metal ions required for their growth .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant antimicrobial effect | |

| Influenza virus | Reduced viral replication |

Resistance Mechanisms

Research has also explored the potential development of resistance to 5-HP among cancer cells. Studies suggest that certain transporters, such as ABCG2, may play a role in mediating resistance by expelling the drug from cells . Understanding these mechanisms is critical for developing strategies to enhance the efficacy of thiosemicarbazones in clinical settings.

Future Directions

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Future studies are likely to focus on:

- Combination Therapies: Evaluating the effectiveness of 5-HP in combination with other chemotherapeutics to overcome resistance.

- Mechanistic Studies: Further elucidating its interactions with various biological targets to refine its therapeutic applications.

- Formulation Development: Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.

Propriétés

Numéro CAS |

19494-89-4 |

|---|---|

Formule moléculaire |

C7H8N4OS |

Poids moléculaire |

196.23 g/mol |

Nom IUPAC |

[(5-hydroxypyridin-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13) |

Clé InChI |

LJHGXGDHNOZLFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1O)C=NNC(=S)N |

SMILES isomérique |

C1=C/C(=C/NNC(=S)N)/N=CC1=O |

SMILES canonique |

C1=CC(=NC=C1O)C=NNC(=S)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC107392; NSC-107392; NSC 107392; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.